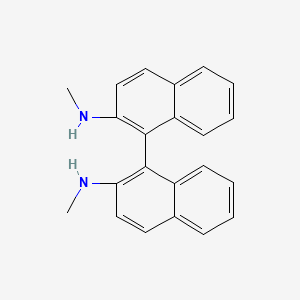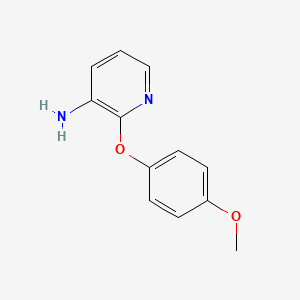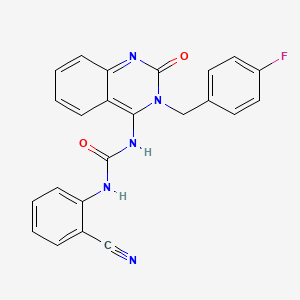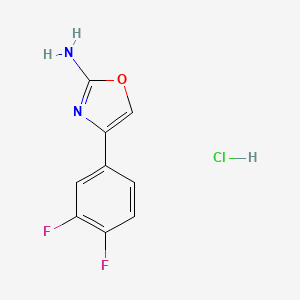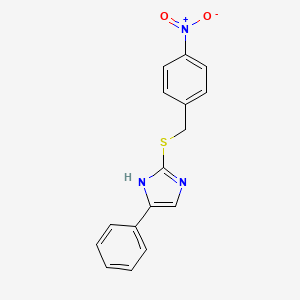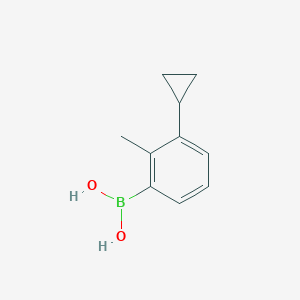
3-环丙基-2-甲基苯硼酸
货号 B2375808
CAS 编号:
2225175-51-7
分子量: 176.02
InChI 键: OSASQHNXISRQFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-2-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .
Synthesis Analysis
The synthesis of organoboron compounds like 3-Cyclopropyl-2-methylphenylboronic acid often involves processes such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is also a method used in the synthesis of such compounds .Chemical Reactions Analysis
Organoboron compounds are known to participate in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction . They can also undergo protodeboronation .科学研究应用
- Field : Organic Chemistry
- Application : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful due to its mild and functional group tolerant reaction conditions .
- Method : The reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst . The organoboron reagents are relatively stable, readily prepared, and generally environmentally benign .
- Results : The Suzuki–Miyaura coupling has been widely applied in various fields due to its exceptional versatility and efficiency .
- Field : Organic Chemistry
- Application : Boronic esters, which can be derived from boronic acids, are used in catalytic protodeboronation . This process is a valuable transformation in organic synthesis .
- Method : The protodeboronation involves the removal of a boron group from an organoboron compound under catalytic conditions .
- Results : The protodeboronation of boronic esters allows for formal anti-Markovnikov alkene hydromethylation .
Suzuki–Miyaura Coupling
Protodeboronation
- Field : Medicinal Chemistry
- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : The specific methods of application would depend on the particular drug or device being designed .
- Results : The use of boronic acids in drug design has led to the development of a variety of therapeutic agents .
- Field : Medical Physics
- Application : Boronic acids, including 3-Cyclopropyl-2-methylphenylboronic acid, can be used as boron-carriers in neutron capture therapy . This is a type of radiation therapy used to treat certain types of cancer .
- Method : In neutron capture therapy, boron-containing compounds are introduced into the body and accumulate in cancer cells . The patient is then exposed to a beam of low-energy neutrons, which are absorbed by the boron atoms, causing them to become radioactive and destroy the cancer cells .
- Results : Neutron capture therapy has shown promise in the treatment of certain types of cancer, including brain tumors .
Drug Design
Neutron Capture Therapy
- Field : Supramolecular Chemistry
- Application : Boronic acids are used in the construction of molecular receptors, particularly for sugars . This is due to their ability to form reversible covalent bonds with diols, which are present in sugars .
- Method : The specific methods of application would depend on the particular receptor being designed .
- Results : The use of boronic acids in molecular receptors has led to the development of a variety of sensing and binding applications .
- Field : Materials Engineering
- Application : Boronic acids are used in the construction of covalent organic frameworks . These are a type of porous material with potential applications in gas storage, catalysis, and drug delivery .
- Method : The construction of covalent organic frameworks typically involves the formation of strong covalent bonds between organic building blocks . Boronic acids can act as one of these building blocks, contributing to the stability and functionality of the resulting material .
- Results : The use of boronic acids in covalent organic frameworks has led to the development of a variety of new materials with unique properties .
Molecular Receptors
Covalent Organic Frameworks
安全和危害
属性
IUPAC Name |
(3-cyclopropyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASQHNXISRQFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-methylphenylboronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
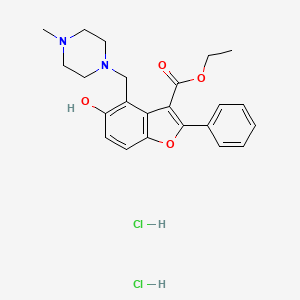
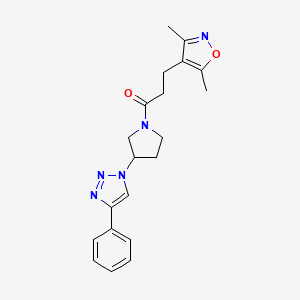
![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)
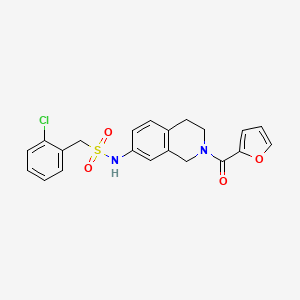
![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
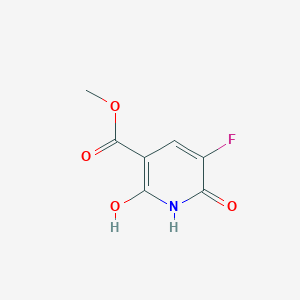
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
